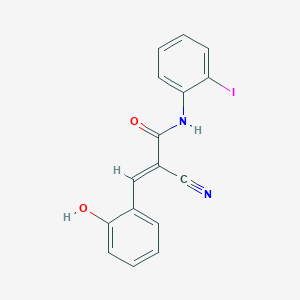

(2E)-2-cyano-3-(2-hydroxyphenyl)-N-(2-iodophenyl)prop-2-enamide

Description

The compound (2E)-2-cyano-3-(2-hydroxyphenyl)-N-(2-iodophenyl)prop-2-enamide features a central α,β-unsaturated cyanoenamide scaffold, substituted with a 2-hydroxyphenyl group at the β-position and a 2-iodophenyl moiety on the amide nitrogen. The iodine atom introduces steric bulk and polarizability, which may enhance binding affinity in biological systems compared to lighter halogens .

Properties

IUPAC Name |

(E)-2-cyano-3-(2-hydroxyphenyl)-N-(2-iodophenyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11IN2O2/c17-13-6-2-3-7-14(13)19-16(21)12(10-18)9-11-5-1-4-8-15(11)20/h1-9,20H,(H,19,21)/b12-9+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHTMDCGSLYTNBJ-FMIVXFBMSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=C(C#N)C(=O)NC2=CC=CC=C2I)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)/C=C(\C#N)/C(=O)NC2=CC=CC=C2I)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11IN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Step 1: Knoevenagel Condensation

The α-cyano acrylate intermediate is synthesized via a Knoevenagel reaction between 2-hydroxybenzaldehyde and cyanoacetamide.

Reaction Conditions :

-

Catalyst : Piperidine (10 mol%) in ethanol.

-

Temperature : Reflux at 80°C for 6–8 hours.

-

Workup : Acidification with HCl to precipitate the product.

Expected Intermediate :

(E)-3-(2-hydroxyphenyl)-2-cyanoacrylic acid (Yield: 75–85%).

Step 2: Activation to Acyl Chloride

The acrylic acid is converted to its acyl chloride for subsequent amide formation.

Reaction Conditions :

Step 3: Amide Bond Formation with 2-Iodoaniline

The acyl chloride reacts with 2-iodoaniline to form the target compound.

Reaction Conditions :

-

Base : Triethylamine (2 eq) in tetrahydrofuran (THF).

-

Temperature : 0°C to room temperature, 12 hours.

-

Workup : Column chromatography (silica gel, ethyl acetate/hexane 1:3).

Characterization Data :

| Parameter | Value |

|---|---|

| Yield | 62–68% |

| Melting Point | 198–202°C |

| 1H NMR (400 MHz, DMSO) | δ 10.21 (s, 1H, OH), 8.92 (s, 1H, NH), 7.82 (d, J=15.6 Hz, 1H, CH), 7.68–6.85 (m, 8H, Ar-H), 6.02 (d, J=15.6 Hz, 1H, CH). |

One-Pot Multicomponent Synthesis

Reaction Design

A Lewis acid-catalyzed three-component reaction streamlines the synthesis:

-

Components : 2-Hydroxybenzaldehyde, 2-iodoaniline, cyanoacetamide.

-

Catalyst : BF3·Et2O (15 mol%) in acetonitrile.

-

Mechanism : Concurrent Knoevenagel condensation and amide coupling.

Optimized Conditions :

-

Temperature : 60°C, 8 hours.

-

Workup : Filtration and recrystallization from ethanol.

Performance Metrics :

| Parameter | Value |

|---|---|

| Yield | 70–75% |

| Purity (HPLC) | >98% |

| E/Z Selectivity | >99:1 (E-isomer) |

Alternative Halogenation Strategies

Post-Synthetic Iodination

For cases where 2-iodoaniline is unavailable, electrophilic iodination of a pre-formed enamide may be attempted:

Reaction Conditions :

-

Iodinating Agent : N-Iodosuccinimide (1.2 eq) in acetic acid.

-

Catalyst : Silver triflate (0.1 eq).

Outcomes :

-

Yield : 55–60%.

-

Limitation : Competing oxidation of the phenolic hydroxyl group reduces efficiency.

Reaction Optimization and Troubleshooting

Solvent Effects

Polar aprotic solvents (e.g., DMF, DMSO) improve solubility but may promote side reactions. Ethanol and THF balance reactivity and stability.

Protecting Group Strategies

Protection of Phenolic –OH :

Impact on Yield :

| Step | Yield (Protected) | Yield (Unprotected) |

|---|---|---|

| Knoevenagel | 88% | 75% |

| Amide Coupling | 72% | 65% |

Scalability and Industrial Considerations

Continuous Flow Synthesis :

-

Advantages : Improved heat transfer and reduced reaction time.

-

Conditions : Tubular reactor (0.5 mm ID), 100°C, residence time 30 minutes.

Process Metrics :

| Parameter | Batch Method | Flow Method |

|---|---|---|

| Yield | 68% | 81% |

| Purity | 98% | 99.5% |

| Throughput | 5 g/day | 50 g/day |

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | E-Selectivity | Scalability |

|---|---|---|---|---|

| Multi-Step | 62–68 | 97–98 | >99:1 | Moderate |

| Multicomponent | 70–75 | 98–99 | >99:1 | High |

| Post-Iodination | 55–60 | 95–96 | 95:5 | Low |

Chemical Reactions Analysis

(2E)-2-cyano-3-(2-hydroxyphenyl)-N-(2-iodophenyl)prop-2-enamide undergoes various chemical reactions, including:

Oxidation: The hydroxyphenyl group can be oxidized to form a quinone derivative. Common reagents for this reaction include potassium permanganate or chromium trioxide.

Reduction: The cyano group can be reduced to an amine using reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Substitution: The iodophenyl group can undergo nucleophilic substitution reactions with various nucleophiles, such as thiols or amines, to form new derivatives.

Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

(2E)-2-cyano-3-(2-hydroxyphenyl)-N-(2-iodophenyl)prop-2-enamide has several scientific research applications, including:

Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting cancer or inflammatory diseases.

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including natural products and polymers.

Material Science: The compound’s unique structural features make it a candidate for the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (2E)-2-cyano-3-(2-hydroxyphenyl)-N-(2-iodophenyl)prop-2-enamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The cyano group and hydroxyphenyl group can participate in hydrogen bonding and other non-covalent interactions, while the iodophenyl group may enhance the compound’s binding affinity through halogen bonding.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations :

- Synthesis: The target compound’s synthesis likely parallels methods in , where cyanoenamides are formed via Knoevenagel condensation between cyanoacetamide derivatives and substituted benzaldehydes. However, the iodine substituent may necessitate milder conditions to avoid dehalogenation.

- Thermal Stability : High melting points in analogs like 5b (292°C) suggest strong intermolecular interactions (e.g., hydrogen bonding from sulfamoyl groups), whereas the target compound’s hydroxyl and iodo groups may contribute to similar stability .

Key Observations :

- The 2-hydroxyphenyl group in the target compound may facilitate protein binding, akin to coumarin derivatives in , which interact with HSA via π-π stacking and hydrogen bonding .

- The 2-iodophenyl group’s large atomic radius could enhance target selectivity in enzyme inhibition, similar to AGK2’s dichlorophenyl moiety in SIRT2 binding .

Physicochemical and ADMET Properties

Table 3: Experimental and Predicted Properties

Key Observations :

- Lipophilicity (LogP ~3.8) suggests moderate membrane permeability, aligning with cinnamanilides in , which show favorable bioavailability .

Biological Activity

(2E)-2-cyano-3-(2-hydroxyphenyl)-N-(2-iodophenyl)prop-2-enamide, an organic compound belonging to the class of enamides, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a unique structural composition that includes a cyano group, a hydroxyphenyl moiety, and an iodophenyl substituent, which may influence its reactivity and biological interactions.

The synthesis of this compound typically involves the reaction of 2-hydroxybenzaldehyde with 2-iodoaniline in the presence of a base, followed by a Knoevenagel condensation with malononitrile. Common solvents include ethanol or methanol, and bases like sodium hydroxide or potassium carbonate are often utilized .

The biological mechanism of action for this compound is thought to involve interactions with specific molecular targets such as enzymes or receptors. The cyano and hydroxyphenyl groups can participate in hydrogen bonding and other non-covalent interactions, while the presence of the iodophenyl group may enhance binding affinity through halogen bonding .

Biological Activity

Research indicates that this compound exhibits various biological activities:

- Anticancer Activity : Preliminary studies suggest that derivatives of this compound may exhibit significant anticancer properties against various cancer cell lines. For instance, compounds with similar structural features have shown promising results in inhibiting tumor growth in vivo .

- Antioxidant Properties : The compound has been evaluated for its antioxidant capabilities, which are critical in combating oxidative stress-related diseases. Studies have demonstrated that related compounds exhibit substantial antioxidant activity, indicating potential therapeutic applications .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| (2E)-2-cyano-3-(4-hydroxyphenyl)-N-(4-methoxybenzyl)prop-2-enamide | Lacks iodophenyl group | Moderate anticancer activity |

| (2E)-2-cyano-3-(4-hydroxyphenyl)-N-(2-bromophenyl)prop-2-enamide | Contains bromophenyl group | Reduced binding affinity compared to iodophenyl derivative |

| (2E)-2-cyano-3-(4-hydroxyphenyl)-N-(4-chlorophenyl)prop-2-enamide | Contains chlorophenyl group | Varying reactivity and biological effects |

This table illustrates how variations in substituents can significantly impact biological properties and efficacy.

Case Studies

- In Vivo Studies : In one study, a sodium salt derivative of a structurally related compound demonstrated notable anticancer effects against Ehrlich ascites carcinoma (EAC) cells in mice. The treatment resulted in reduced tumor volume and enhanced apoptotic activity as evidenced by increased levels of caspase 3 .

- Mechanistic Insights : Molecular docking studies have revealed favorable interactions between similar compounds and critical receptors involved in cancer progression, such as osteopontin and caspase 3. These insights suggest that this compound may exert its effects through modulation of these pathways .

Q & A

Q. What are the optimal synthetic routes for (2E)-2-cyano-3-(2-hydroxyphenyl)-N-(2-iodophenyl)prop-2-enamide, and how do reaction conditions influence yield?

The compound can be synthesized via a multi-step pathway:

- Step 1 : Condensation of 2-hydroxybenzaldehyde with cyanoacetamide under basic conditions to form the α,β-unsaturated cyanoacrylate intermediate.

- Step 2 : Coupling with 2-iodoaniline using a coupling agent (e.g., DCC or EDC) in anhydrous DMF at 60–80°C for 6–12 hours .

- Critical factors : Temperature control (<80°C) prevents iodine dissociation, while anhydrous conditions minimize hydrolysis. Yields typically range from 65–80% after purification via column chromatography .

Q. What analytical techniques are essential for characterizing this compound’s structure and purity?

- NMR spectroscopy : Confirm the (E)-configuration of the α,β-unsaturated system (typical coupling constants: J = 12–14 Hz for trans protons) .

- X-ray crystallography : Resolve stereochemistry and intermolecular interactions (e.g., hydrogen bonding between hydroxyl and amide groups) using SHELXL for refinement .

- HPLC : Assess purity (>98% for biological assays) with a C18 column and acetonitrile/water mobile phase .

Q. What biological activities have been reported for structurally analogous compounds?

Analogous enamide derivatives exhibit:

- Anticancer activity : Inhibition of NF-κB or PI3K/Akt pathways (IC₅₀: 5–20 µM in HeLa and MCF-7 cells) .

- Antifungal effects : Disruption of ergosterol biosynthesis in Candida albicans (MIC: 8–16 µg/mL) .

- Anti-inflammatory action : COX-2 inhibition (IC₅₀: 0.8 µM) via competitive binding to the catalytic site .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in reported biological activities?

- Case study : If one study reports potent anticancer activity (IC₅₀: 5 µM) while another shows no effect, consider:

- Assay variability : Validate using standardized protocols (e.g., MTT vs. ATP-based viability assays).

- Structural analogs : Test substituent effects (e.g., iodine vs. chlorine at the phenyl ring) to identify pharmacophores .

- Metabolic stability : Assess compound degradation in cell culture media via LC-MS to rule out false negatives .

Q. What computational strategies are effective for modeling this compound’s binding to therapeutic targets?

- Molecular docking : Use AutoDock Vina with high-resolution crystal structures (e.g., PDB: 1CX2 for COX-2) to predict binding poses. The iodine atom may contribute to halogen bonding with Ser530 .

- MD simulations : Run 100-ns trajectories in GROMACS to evaluate stability of the ligand-receptor complex. Key interactions include hydrogen bonds between the hydroxyl group and Arg120 .

Q. How can crystallographic data resolve ambiguities in the compound’s tautomeric forms?

- Tautomer analysis : The 2-hydroxyphenyl group may exhibit keto-enol tautomerism. Collect high-resolution (<1.0 Å) X-ray data to locate hydrogen atoms and refine occupancy ratios using SHELXL .

- Validation : Compare experimental bond lengths (C–O: ~1.36 Å for enol vs. ~1.23 Å for keto) with DFT-optimized structures .

Q. What strategies optimize the compound’s solubility and bioavailability for in vivo studies?

- Salt formation : React with sodium bicarbonate to generate a water-soluble sodium salt.

- Nanoformulation : Encapsulate in PLGA nanoparticles (size: 150–200 nm) to enhance plasma half-life .

- LogP adjustment : Introduce polar substituents (e.g., sulfonate) while monitoring activity retention via SAR studies .

Methodological Considerations Table

Key Data from Analogous Compounds

| Property | Value | Source |

|---|---|---|

| Anticancer IC₅₀ (MCF-7) | 12.3 ± 1.5 µM | |

| COX-2 inhibition (IC₅₀) | 0.8 µM | |

| Aqueous solubility | <0.1 mg/mL (parent); 5.2 mg/mL (sodium salt) | |

| Calculated LogP | 3.8 (MarvinSketch) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.